molecular formula C27H26FNO5 B11141840 5-(4-tert-butylphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11141840
M. Wt: 463.5 g/mol
InChI Key: VKDZVAOJAWLAEI-GYHWCHFESA-N
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Description

5-(4-tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the combination of an aldehyde and a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

    Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Hydrogenation: This reaction involves the addition of hydrogen to an unsaturated compound in the presence of a catalyst, such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to improve yield and purity. This often includes:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, which can improve reaction efficiency and scalability.

    Automated Synthesis: Automated systems can precisely control reaction conditions, such as temperature, pressure, and reagent addition, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, thereby affecting metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cellular response.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

5-(4-tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:

    4-(4-tert-butylphenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Lacks the fluoro and methoxy substituents, which may affect its chemical properties and biological activity.

    5-(4-tert-butylphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the hydroxyl group, which may affect its reactivity and interactions with biological targets.

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C27H26FNO5

Molecular Weight

463.5 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26FNO5/c1-27(2,3)18-10-7-16(8-11-18)23-22(24(30)17-9-12-21(33-4)20(28)14-17)25(31)26(32)29(23)15-19-6-5-13-34-19/h5-14,23,30H,15H2,1-4H3/b24-22-

InChI Key

VKDZVAOJAWLAEI-GYHWCHFESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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